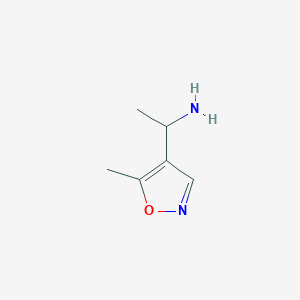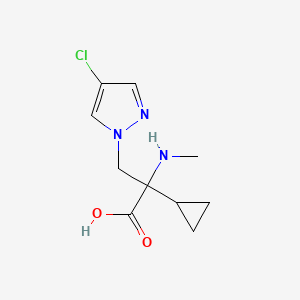
2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a cyclopropane carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form pyrazolone derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazolones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of novel materials with specific properties, such as polymers and catalysts
作用機序
The mechanism of action of 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The cyclopropane carboxylic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
- 2-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
- 2-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid
- 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid
Uniqueness
2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the cyclopropane carboxylic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
2-(1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)5-3-4(5)6-1-2-8-9-6/h1-2,4-5H,3H2,(H,8,9)(H,10,11) |
InChIキー |
CKODGFVXRKBHGG-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C(=O)O)C2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















